2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide
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Overview
Description
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a benzothiazin ring, and a propoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazin Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiazin ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates can be used.
Acylation Reaction: The final step involves the acylation of the benzothiazin intermediate with 2-propoxyphenyl acetic acid or its derivatives under conditions that promote the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the benzothiazin ring are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid
- 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-piperidinyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide is unique due to the presence of the propoxyphenyl group. This structural feature may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-2-9-28-15-6-4-3-5-13(15)24-18(26)11-17-19(27)25-14-10-12(20(21,22)23)7-8-16(14)29-17/h3-8,10,17H,2,9,11H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWCWSVRBZMXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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